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Compound of Interest

Compound Name: 3-Acetylaniline

Cat. No.: B120557

A deep dive into the molecular properties of acetanilide, paracetamol, and phenacetin,
leveraging computational and experimental data to inform drug design and development.

This guide provides a comprehensive comparison of the molecular properties of acetanilide
and its structurally similar alternatives, paracetamol and phenacetin. For researchers,
scientists, and professionals in drug development, this analysis offers valuable insights into the
physicochemical characteristics, structural features, and electronic properties that govern the
behavior of these compounds. By presenting quantitative data in accessible tables and
detailing experimental methodologies, this guide serves as a practical resource for
understanding the nuances of these molecules and informing the design of new therapeutic
agents.

Comparative Analysis of Physicochemical
Properties

The selection of a drug candidate is heavily influenced by its fundamental physicochemical
properties. These characteristics, including melting point, boiling point, and solubility, dictate a
compound's behavior from formulation to its interaction with biological systems. The following
table summarizes key experimental data for acetanilide, paracetamol, and phenacetin,
providing a clear comparison of their physical attributes.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b120557?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Property Acetanilide Paracetamol Phenacetin

Molecular Formula CsHoNO CsHoNO2 C10H13NO2

Molecular Weight (

gimol) 135.16 151.165 179.22

Melting Point (°C) 113-115 168 133-136

Boiling Point (°C) 304 420 132 (at 4 mmHgQ)
Water Solubility Slightly soluble - Soluble in hot water
Log P 1.16 - 1.58

Crystal Structure Orthorhombic - Monoclinic

Computational Insights into Molecular Structure and
Reactivity

Computational chemistry provides a powerful lens through which to examine the molecular
properties that underpin the activity of drug compounds. Techniques such as Density
Functional Theory (DFT) allow for the optimization of molecular geometries and the calculation
of electronic properties, offering insights that complement experimental findings.

The logical workflow for a typical computational analysis of molecular properties is depicted
below. This process begins with the initial molecular structure, proceeds through geometry
optimization and frequency calculations, and culminates in the analysis of various molecular
properties and potential interactions with biological targets.
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Computational Analysis Workflow
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Computational Analysis Workflow

A comparative view of the molecular structures of acetanilide, paracetamol, and phenacetin
highlights their common N-phenylacetamide core and the key differences in their para-
substituents. These structural variations have a significant impact on their electronic properties
and, consequently, their biological activities and metabolic pathways.
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Comparison of Molecular Structures
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 To cite this document: BenchChem. [A Comparative Computational Analysis of Acetanilide
and Its Alternatives for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120557#computational-analysis-of-the-molecular-
properties-of-acetanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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